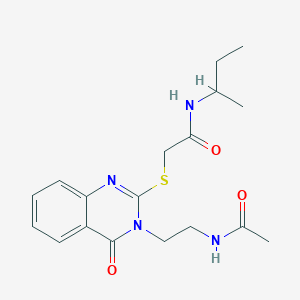
2-((3-(2-アセトアミドエチル)-4-オキソ-3,4-ジヒドロキナゾリン-2-イル)チオ)-N-(sec-ブチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(sec-butyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(sec-butyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(sec-butyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物は、前臨床試験において潜在的な抗癌剤として有望な結果を示しています。その作用機序は、癌細胞の増殖に関与する特定の酵素や経路を阻害することにあります。 研究者らは、乳がん、肺がん、大腸がんなど、さまざまな癌の種類に対するその有効性を調べています .
- この化合物は、免疫応答を調節することにより、抗炎症作用を示します。 この化合物は、炎症性サイトカインを抑制し、関節リウマチ、炎症性腸疾患、皮膚炎などの炎症性疾患における炎症を軽減する可能性があります .
- 研究によると、この化合物は細菌や真菌に対して抗菌作用を示すことが示されています。 研究者らは、この化合物を新規抗生物質または抗真菌剤として利用する可能性を探っています .
- いくつかの調査では、この化合物が酸化ストレスや神経変性過程からニューロンを保護する可能性があることが示されています。 この化合物は、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に役立つ可能性があります .
- この化合物は、疼痛経路に影響を与えることで、鎮痛薬(痛み止め)として作用する可能性があります。 研究者らは、この化合物の痛み知覚と疼痛管理への影響を研究しています .
- この化合物は、その独特の化学構造により、ドラッグデリバリーシステムを設計するためのビルディングブロックとして機能する可能性があります。 研究者らは、特定の組織や細胞への標的ドラッグデリバリーにおけるこの化合物の使用を探求しています .
抗癌作用
抗炎症活性
抗菌作用
神経保護効果
鎮痛作用
ドラッグデリバリーシステム
生物活性
The compound 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(sec-butyl)acetamide is a novel derivative of quinazoline, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is C17H22N4O4S, with a molecular weight of approximately 378.45 g/mol. The structural features include:
- Quinazolinone Core : Known for its role in drug discovery.
- Thioether Linkage : Enhances biological activity.
- Acetamidoethyl Side Chain : Potentially modulates interactions with biological targets.
Biological Activity Overview
Quinazoline derivatives have been extensively studied for various biological activities including:
- Anticancer Activity : Several studies have indicated that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and K562 (chronic myelogenous leukemia) cells. The specific compound under investigation has shown promise in preliminary cytotoxic assays, suggesting it may inhibit cancer cell proliferation.
- Antimicrobial Activity : Quinazoline derivatives are also noted for their antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated selective activity against Gram-positive bacteria and some antifungal activity.
- Enzyme Inhibition : The thioether functional group may contribute to enzyme inhibitory properties, making this compound a candidate for further investigation in pharmacological studies.
Synthesis Methods
The synthesis of 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(sec-butyl)acetamide typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing thiocarbonyl compounds and appropriate amines.
- Optimization Techniques : Employing microwave-assisted synthesis to enhance yield and purity.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of similar quinazoline derivatives. For instance, compounds synthesized from anthranilic acid exhibited mild to moderate cytotoxicity against K562 and MCF7 cells, indicating that structural modifications can influence biological activity significantly .
Antimicrobial Screening
Research on related quinazoline derivatives has shown selective antimicrobial activity against specific strains like Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds were significantly lower against fungal strains compared to bacterial strains .
Data Tables
特性
IUPAC Name |
2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-4-12(2)20-16(24)11-26-18-21-15-8-6-5-7-14(15)17(25)22(18)10-9-19-13(3)23/h5-8,12H,4,9-11H2,1-3H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLNNKKMYXUJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














